molecular formula C16H17NOS B2829606 N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide CAS No. 1795417-37-6

N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide

Cat. No. B2829606
CAS RN: 1795417-37-6
M. Wt: 271.38
InChI Key: MONXXIZWHNGFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” is a chemical compound. It is an analog of amphetamine where the phenyl ring has been replaced by thiophene . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Dearomatising Cyclisations and Rearrangements

Thiophene-3-carboxamides with benzyl substituents have been investigated for their ability to undergo dearomatising cyclisation when treated with LDA (Lithium Diisopropylamide). These rearrangements can transform dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing a pathway for synthesizing complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).

Cyclobutane Dimerization

Research on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide has revealed its capability to dimerize into a cyclobutane structure under the influence of ultraviolet light and heat. This study highlights the potential for creating 'head-to-head' cyclobutane derivatives with trans stereochemistry, offering insights into the photophysical properties and reactivity of thiophene-based compounds (Davies et al., 1977).

Synthesis of Chiral Peptide Dendrimers

Research into cyclobutane-containing compounds has extended into the realm of chiral peptide dendrimers. A study demonstrated the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, utilizing a convergent approach. This work opens avenues for the development of novel biomolecules with potential applications in drug delivery and molecular recognition (Gutiérrez-Abad et al., 2010).

Crystal Structure Analysis

The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide has been elucidated, revealing insights into the molecular arrangement and interactions within thiophene-based compounds. This analysis contributes to the understanding of the structural features that govern the reactivity and properties of such molecules (Sharma et al., 2016).

Innovative Synthesis Methods

The exploration of thiophene derivatives has led to innovative synthesis methods, such as the rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes. This process results in the efficient formation of multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence, indicating potential applications in materials science and organic electronics (Fukuzumi et al., 2016).

Future Directions

The future directions for the study of “N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activity. This could lead to the development of new chemotherapeutic agents that selectively attack new bacterial targets .

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONXXIZWHNGFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.